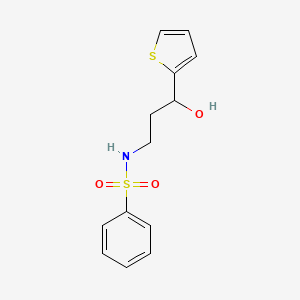

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide, also known as THPP-TF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

Several studies have focused on benzenesulfonamide derivatives for their potent inhibitory effects on enzymes like carbonic anhydrase and kynurenine 3-hydroxylase. These enzymes play critical roles in physiological processes such as fluid balance, cellular respiration, and the metabolism of tryptophan along the kynurenine pathway, which is implicated in various neurological disorders.

- The synthesis and biochemical evaluation of N-substituted benzenesulfonamides have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, suggesting potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

- Research on carbonic anhydrase inhibitors has revealed that compounds with a sulfonamide moiety can significantly lower intraocular pressure, indicating potential applications in treating glaucoma (A. Casini et al., 2002).

Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives have also been investigated for their applicability in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield, are crucial for their effectiveness as photosensitizers in PDT.

- A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their potential as Type II photosensitizers for treating cancer through photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Molecular Design and Synthesis

The design and synthesis of sulfonamide derivatives have been a significant area of research, leading to the development of novel compounds with potential therapeutic applications.

- Novel synthesis methods, such as microwave-assisted synthesis, have been employed to create sulfonamide derivatives with potential applications in medicinal chemistry, including as inhibitors of carbonic anhydrase and other enzymes (H. Gul et al., 2017).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This suggests that the compound may interact with its targets, leading to changes in their activity and potentially affecting cellular processes.

Biochemical Pathways

Given its potential inhibitory effects on enzymes involved in cell growth and proliferation, it is plausible that it may impact pathways related to these processes.

Result of Action

It has been suggested that the compound may cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWOZXJLXPDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)